N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Substitution Reactions: The 4-chlorophenyl group can be introduced via a substitution reaction using appropriate chlorinated precursors.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-hydroxyphenoxy)acetamide
- N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide
Uniqueness
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of the methoxyphenoxy group. These structural features may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-6-8-17(9-7-16)25-12-19(23)21-11-15-10-18(26-22-15)13-2-4-14(20)5-3-13/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSSBIXZSAREZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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